molecular formula C16H17IO5 B5218057 ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No. B5218057
M. Wt: 416.21 g/mol
InChI Key: DNCXGZGNHNQYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a compound that belongs to the class of organic compounds known as coumarin derivatives. It is an important compound in the field of medicinal chemistry and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate in lab experiments is its potential therapeutic applications. It has been shown to have a number of biological effects that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in the body.

Synthesis Methods

The synthesis of ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves the reaction of 8-iodo-4-methylcoumarin with ethyl 2-bromobutanoate in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 2-(8-iodo-4-methyl-2-oxochromen-7-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO5/c1-4-11(16(19)20-5-2)21-12-7-6-10-9(3)8-13(18)22-15(10)14(12)17/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCXGZGNHNQYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

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